molecular formula C22H19ClN2O6 B3833324 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide

Cat. No.: B3833324
M. Wt: 442.8 g/mol
InChI Key: FKZZYMDLHIPLDR-UHFFFAOYSA-N
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Description

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide is a complex organic compound characterized by its unique structure, which includes chlorophenoxy and nitrophenoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Preparation of 3-chlorophenol: This can be synthesized through the chlorination of phenol.

    Nitration of 3-chlorophenol: The nitration process introduces a nitro group to the 5-position of the chlorophenol ring.

    Formation of 3-(3-chlorophenoxy)-5-nitrophenol: This intermediate is formed by reacting 3-chlorophenol with 5-nitrophenol under suitable conditions.

    Coupling with N-(2-methoxyethyl)benzamide: The final step involves coupling the intermediate with N-(2-methoxyethyl)benzamide using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting cellular processes: Affecting cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methyl-2-propanyl)benzamide
  • 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide

Comparison

Compared to similar compounds, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O6/c1-29-10-9-24-22(26)15-5-7-18(8-6-15)30-20-12-17(25(27)28)13-21(14-20)31-19-4-2-3-16(23)11-19/h2-8,11-14H,9-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZZYMDLHIPLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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